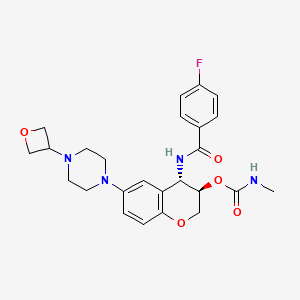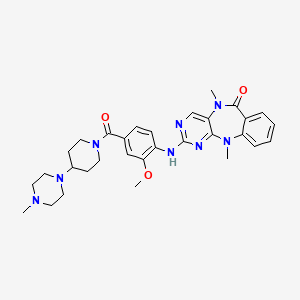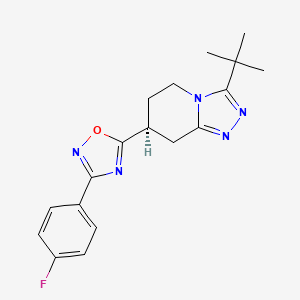
LY3000328
Vue d'ensemble
Description
Applications De Recherche Scientifique
LY 3000328 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of Cathepsin S and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of Cathepsin S in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential in treating diseases such as abdominal aortic aneurysm and inflammatory conditions by inhibiting Cathepsin S activity
Industry: Utilized in the development of new therapeutic agents targeting Cathepsin S
Mécanisme D'action
Target of Action
LY3000328, also known as Z-FL-COCHO, is a potent and selective inhibitor of Cathepsin S (Cat S) . Cathepsin S is a cysteine protease that plays a crucial role in various conditions involving large biological systems such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis .
Mode of Action
This compound interacts with Cathepsin S, inhibiting its activity. The IC50 values for human Cat S (hCat S) and mouse Cat S (mCat S) are 7.7 nM and 1.67 nM, respectively . This inhibition of Cat S activity in plasma would be 50% of maximal when this compound plasma concentration is approximately 60 ng/mL .
Biochemical Pathways
The inhibition of Cathepsin S by this compound impacts the breakdown of the extracellular matrix (ECM), a key process in various conditions such as autoimmune disease, cardiac repair, cardiomyopathy, heart valve disease, and atherosclerosis . Cathepsin S contributes to the cleavage of the elastin matrix in atherosclerotic lesions and inflamed valves, and in the disruption of the tissue layer, mesenchymal cells (vascular smooth muscle cells or valvular myofibroblasts) proliferate and calcify .
Pharmacokinetics
This compound exhibits linear pharmacokinetics up to a 300 mg dose . It shows low in vitro CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9); low in vitro metabolism in mouse, rat, dog, and human liver microsomes (<20% after 30 min incubation at 4 μM); and good permeability (MDCK A-B>4%) .
Result of Action
The pharmacodynamic activity of this compound shows a biphasic response, where Cat S activity declines, then returns to baseline, and then increases to a level above baseline . Cat S mass also increases in a dose-dependent manner, and continues to increase after this compound has been cleared from the body . This increase in Cat S activity is attributable to the increase in Cat S mass detected in plasma .
Action Environment
The efficacy of this compound has been studied in a mouse model of abdominal aortic aneurysm (AAA). In this model, inflammation is induced using CaCl2 applied to the ablumenal surface. This compound exhibits a dose-responsive aortic diameter reduction at 1, 3, 10, and 30 mg/kg . The exposure (AUC) for both compounds increased in a dose-dependent manner, suggesting that the drug disposition properties of this compound are favorable . This indicates that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of inflammation.
Analyse Biochimique
Biochemical Properties
LY3000328 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme Cathepsin S . It interacts with this enzyme, leading to a decrease in Cathepsin S activity .
Cellular Effects
The effects of this compound on cells are primarily through its interaction with Cathepsin S. It influences cell function by inhibiting this enzyme, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Cathepsin S, inhibiting its activity . This interaction leads to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound show a biphasic response, where Cathepsin S activity declines, then returns to baseline, and then increases to a level above baseline . The compound’s stability and degradation over time have been observed in these settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Subjects were administered escalating this compound doses up to 300 mg in studies, showing that all doses were well tolerated .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with Cathepsin S. It can affect metabolic flux and metabolite levels due to its inhibitory effects on this enzyme .
Subcellular Localization
Current studies focus on its interaction with Cathepsin S and the resulting effects on cellular function .
Méthodes De Préparation
La synthèse du LY 3000328 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont des informations exclusives et ne sont pas divulguées publiquement.
Analyse Des Réactions Chimiques
LY 3000328 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales pour modifier les groupes fonctionnels afin d'améliorer la stabilité et l'activité du composé.
Réactions de substitution :
Produits principaux : Le produit principal de ces réactions est le LY 3000328 lui-même, avec des modifications de sa structure pour améliorer son activité inhibitrice
Applications de la recherche scientifique
LY 3000328 a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la cathepsine S et ses effets sur diverses voies biochimiques.
Biologie : Employé dans la recherche pour comprendre le rôle de la cathepsine S dans les processus cellulaires et son potentiel en tant que cible thérapeutique.
Médecine : Recherché pour son potentiel dans le traitement de maladies telles que l'anévrisme de l'aorte abdominale et les affections inflammatoires en inhibant l'activité de la cathepsine S
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la cathepsine S
Mécanisme d'action
LY 3000328 exerce ses effets en inhibant sélectivement la cathepsine S, une enzyme impliquée dans la dégradation des protéines et la régulation de la réponse immunitaire. Le composé se lie au site actif de la cathepsine S, l'empêchant de cliver ses substrats. Cette inhibition entraîne une réduction de l'activité de la cathepsine S, modulant ainsi divers processus physiologiques .
Comparaison Avec Des Composés Similaires
LY 3000328 est unique en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur de la cathepsine S. Des composés similaires comprennent :
E 64c : Un autre inhibiteur de la cathepsine à une spécificité plus large.
ONO-5334 : Un inhibiteur sélectif de la cathepsine K.
Acétate d'aurantiamide : Un produit naturel ayant une activité inhibitrice contre les cathepsines.
LY 3000328 se démarque par sa grande sélectivité pour la cathepsine S, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEBZCZEAVMSQF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737323 | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373215-15-6 | |
| Record name | LY-3000328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-3000328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)









